molecular formula C3H8O B12055300 (1,3-13C2)propan-2-ol CAS No. 117072-72-7

(1,3-13C2)propan-2-ol

Cat. No.: B12055300
CAS No.: 117072-72-7
M. Wt: 62.081 g/mol
InChI Key: KFZMGEQAYNKOFK-ZDOIIHCHSA-N
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Description

Significance of Stable Isotope Labeling in Chemical and Biochemical Sciences

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules. creative-proteomics.com This method allows researchers to trace the journey of these labeled molecules through intricate systems, providing a deeper understanding of metabolic pathways, reaction mechanisms, and molecular dynamics. silantes.comstudysmarter.co.uk Unlike their radioactive counterparts, stable isotopes are safe for use in a wide array of studies, including those involving human subjects, as they pose no radiation risk. diagnosticsworldnews.com

The power of stable isotope labeling lies in its ability to differentiate labeled from unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com This allows for the precise tracking and quantification of molecules and their metabolic products. diagnosticsworldnews.com The applications of this technique are vast, spanning from elucidating metabolic fluxes and discovering novel metabolic pathways to quantifying protein expression and investigating drug metabolism. creative-proteomics.comnih.gov By providing a window into the dynamic processes at a molecular level, stable isotope labeling has become a cornerstone of modern metabolomics, proteomics, and drug discovery. silantes.comdiagnosticsworldnews.comnih.gov

Overview of (1,3-13C2)propan-2-ol as a Research Probe

(1,3-¹³C₂)propan-2-ol, also known as Isopropanol-1,3-¹³C₂, is a form of 2-propanol where the two terminal carbon atoms (at positions 1 and 3) are replaced with the stable isotope carbon-13. sigmaaldrich.com This specific labeling pattern makes it a valuable tool for researchers.

The primary application of (1,3-¹³C₂)propan-2-ol is in metabolic studies. When introduced into a biological system, the ¹³C labels act as tracers, allowing scientists to follow the metabolic fate of the propan-2-ol molecule. For instance, it can be used in imaging techniques like magnetic resonance spectroscopy (MRS) to investigate metabolic processes in living organisms (in vivo). sigmaaldrich.com

While direct research specifically detailing the findings from using (1,3-¹³C₂)propan-2-ol is not extensively available in the provided search results, the principles of its application can be inferred from studies using similarly labeled compounds. For example, studies with ¹³C-labeled pyruvate (B1213749) are used to monitor cellular respiration and energy metabolism. nih.gov Similarly, research on other ¹³C-labeled alcohols, like propargyl alcohol, has demonstrated the power of ¹³C NMR and mass spectrometry in identifying a wide array of metabolites, revealing complex metabolic pathways involving oxidation and conjugation. acs.orgnih.govacs.org These studies underscore the potential of (1,3-¹³C₂)propan-2-ol to elucidate the metabolic transformations of secondary alcohols within biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117072-72-7

Molecular Formula

C3H8O

Molecular Weight

62.081 g/mol

IUPAC Name

(1,3-13C2)propan-2-ol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1

InChI Key

KFZMGEQAYNKOFK-ZDOIIHCHSA-N

Isomeric SMILES

[13CH3]C([13CH3])O

Canonical SMILES

CC(C)O

Origin of Product

United States

Advanced Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy of (1,3-¹³C₂)propan-2-ol

NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in For (1,3-¹³C₂)propan-2-ol, the presence of two ¹³C nuclei dramatically influences the resulting spectra, offering a wealth of information through various NMR experiments.

In a standard proton-decoupled ¹³C NMR spectrum of unlabeled propan-2-ol, two distinct signals are observed due to the molecule's symmetry. docbrown.infosavemyexams.com The two methyl carbons (C1 and C3) are chemically equivalent and produce a single peak, while the central methine carbon (C2) bearing the hydroxyl group gives a second, separate peak. docbrown.info

For (1,3-¹³C₂)propan-2-ol, the spectrum is fundamentally different. The signals arise from the ¹³C-labeled C1 and C3 positions. Due to the molecule's symmetry, these two carbons are still chemically equivalent and would be expected to have the same chemical shift, resulting in a single intense signal in the aliphatic region of the spectrum. The C2 carbon is the naturally abundant ¹²C isotope and is therefore NMR-inactive, meaning it will not produce a signal in a standard ¹³C NMR experiment. bhu.ac.in The chemical shift is influenced by the electronegativity of the nearby oxygen atom; carbons closer to the electronegative atom are more "deshielded" and appear at a higher chemical shift (further downfield). weebly.com

Table 1: Predicted ¹³C NMR Chemical Shifts for (1,3-¹³C₂)propan-2-ol This table is based on typical values for propan-2-ol. Actual shifts can vary based on solvent and experimental conditions.

Carbon Position Isotope Predicted Chemical Shift (δ) in ppm Multiplicity (Proton-Decoupled)
C1, C3 ¹³C ~25 Singlet
C2 ¹²C ~64 Not Observed

In a proton-coupled ¹³C NMR spectrum, the signals are split by the protons attached to them, following the n+1 rule. bhu.ac.in For (1,3-¹³C₂)propan-2-ol, the signal for the C1 and C3 carbons would be split by their three attached protons into a quartet.

Furthermore, a key phenomenon in this labeled compound is spin-spin coupling between the two ¹³C nuclei. organicchemistrydata.org Although ¹³C-¹³C coupling is negligible in compounds with natural ¹³C abundance, it is prominent in isotopically enriched molecules. libretexts.org The C1 and C3 nuclei are separated by two bonds (C1-C2-C3), leading to a two-bond coupling (²J-coupling). This ²JCC coupling would split the signal for C1 and C3 into a doublet. The combination of proton and carbon coupling results in a complex multiplet, often a "doublet of quartets," for the C1/C3 signal. The magnitude of the coupling constants (J-values) provides valuable information about the molecular geometry. organicchemistrydata.org

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. magritek.comazom.com The experiment is typically run in several phases (e.g., DEPT-45, DEPT-90, and DEPT-135) to edit the spectrum based on the number of attached protons.

For (1,3-¹³C₂)propan-2-ol, the labeled carbons (C1 and C3) are both methyl (CH₃) groups.

A DEPT-90 spectrum would show no signals, as it selectively displays only CH carbons, and the only CH carbon (C2) is not ¹³C-labeled. magritek.com

A DEPT-135 spectrum would show a positive signal for the C1 and C3 methyl groups. magritek.comlibretexts.org Methylene (CH₂) groups, if present and labeled, would appear as negative signals. libretexts.org

This technique unequivocally confirms that the labeled positions in the molecule are methyl carbons. libretexts.org

Table 2: Expected DEPT Spectra Results for (1,3-¹³C₂)propan-2-ol

DEPT Experiment C1 Signal (CH₃) C3 Signal (CH₃) C2 Signal (CH)
DEPT-90 Absent Absent Absent
DEPT-135 Positive Positive Absent

Hyperpolarization is a process that can increase the NMR signal of ¹³C-labeled compounds by more than 10,000-fold. acs.orgstanford.edu This immense signal enhancement allows for the real-time observation of metabolic pathways in living systems, an application known as dissolution Dynamic Nuclear Polarization (dDNP). mdpi.com While substrates like pyruvate (B1213749) and glucose are most commonly used, the principles apply to other ¹³C-labeled molecules. jove.com

(1,3-¹³C₂)propan-2-ol can be used as a hyperpolarized tracer to study alcohol metabolism. After hyperpolarization and injection into a biological system, the strong signals from C1 and C3 would allow for sensitive tracking of the molecule's fate. nih.gov Researchers could monitor the conversion of propan-2-ol to its primary metabolite, acetone (B3395972), and potentially other downstream products in real-time. This provides a non-invasive window into the kinetics and flux of metabolic pathways that are otherwise difficult to observe. stanford.edumdpi.com The short half-life of the polarization limits studies to relatively fast reactions. acs.org

Mass Spectrometry (MS) in Tracer Studies Involving (1,3-¹³C₂)propan-2-ol

Mass spectrometry is a cornerstone technique for stable isotope tracer studies. buchem.com By introducing a molecule with a heavier isotope, its metabolic journey through an organism can be tracked. The two ¹³C atoms in (1,3-¹³C₂)propan-2-ol increase its molecular weight by two mass units compared to its unlabeled counterpart, allowing it and any metabolites that retain the labeled carbons to be clearly distinguished and quantified.

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise form of mass spectrometry used to measure the relative abundance of stable isotopes in a sample. pnnl.govspectroscopyonline.com This technique is the gold standard for quantitative metabolic studies using stable isotope tracers. ukri.org

In a typical IRMS workflow for a study involving (1,3-¹³C₂)propan-2-ol, biological samples (e.g., blood, tissue) would be collected over time. The compounds of interest would be isolated and then converted into a simple gas, usually carbon dioxide (CO₂), through combustion. bio-conferences.org The IRMS instrument then measures the ratio of heavy to light isotopes (¹³CO₂/¹²CO₂) with extremely high precision. pnnl.gov This measurement allows researchers to accurately quantify the amount of the tracer that has been incorporated into various metabolite pools, providing detailed insights into metabolic flux and nutrient partitioning. ukri.orgnih.gov The high precision of IRMS enables the detection of very small changes in isotope ratios, making it invaluable for tracing the metabolic fate of substrates in complex biological systems. pnnl.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) in Metabolite Identification

The use of stable isotope-labeled compounds is a powerful technique in metabolomics for the accurate identification and quantification of metabolites within complex biological mixtures. frontiersin.orgnih.gov (1,3-¹³C₂)propan-2-ol, a form of isopropanol (B130326) enriched with two heavy carbon isotopes at specific positions, serves as an invaluable tool in studies utilizing Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS). Its primary role is as an internal standard or an isotopic tracer to elucidate metabolic pathways.

In mass spectrometry, the introduction of ¹³C isotopes into a molecule induces a predictable mass shift, allowing the labeled compound to be distinguished from its naturally occurring (unlabeled) counterpart. nih.gov For (1,3-¹³C₂)propan-2-ol, the molecular weight is increased by two mass units compared to the standard propan-2-ol. sigmaaldrich.com This distinct mass difference is fundamental to its application in MS-based analytical methods.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a cornerstone of modern metabolomics. mdpi.com In this context, (1,3-¹³C₂)propan-2-ol is an ideal internal standard for the quantification of endogenous propan-2-ol or structurally similar short-chain alcohols. Because its chemical and physical properties are nearly identical to the unlabeled form, it co-elutes during the chromatographic separation. However, it is easily differentiated in the mass spectrometer due to its higher mass-to-charge ratio (m/z). This approach corrects for variations in sample preparation and instrument response, enabling highly accurate quantification. biorxiv.org

While less common than its use as an internal standard, (1,3-¹³C₂)propan-2-ol can also be employed as a metabolic tracer. When introduced into a biological system, the ¹³C labels can be tracked as the molecule is metabolized. This allows researchers to follow the carbon backbone through various biochemical reactions, helping to identify novel metabolites and map metabolic pathways. The detection of ¹³C-labeled downstream products provides direct evidence of the metabolic fate of the initial tracer.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as alcohols. nih.gov In GC/MS-based metabolomics, (1,3-¹³C₂)propan-2-ol provides a clear and unambiguous signal for metabolite identification. When a sample is analyzed, the mass spectrometer detects both the native propan-2-ol and the added ¹³C₂-labeled standard.

The electron ionization (EI) process in GC/MS causes molecules to fragment in predictable patterns. libretexts.orgsavemyexams.com The fragmentation of (1,3-¹³C₂)propan-2-ol will yield fragment ions that are two mass units heavier than the corresponding fragments from unlabeled propan-2-ol, provided the fragment retains both ¹³C atoms. For instance, the molecular ion ([M]⁺) for propan-2-ol appears at an m/z of 60, while for (1,3-¹³C₂)propan-2-ol, it is observed at m/z 62. docbrown.info This clear mass shift simplifies data analysis and enhances confidence in metabolite identification, effectively separating true biological signals from background noise and artifacts. frontiersin.org

Data Tables

The following tables provide key data for (1,3-¹³C₂)propan-2-ol and its unlabeled counterpart, illustrating the differences that are fundamental to its use in mass spectrometry.

Table 1: Comparative Properties of Propan-2-ol and (1,3-¹³C₂)propan-2-ol

PropertyPropan-2-ol(1,3-¹³C₂)propan-2-ol
Chemical FormulaC₃H₈O(¹³CH₃)₂CHOH
Molecular Weight (g/mol)60.1062.08 amerigoscientific.com
CAS Number67-63-0117072-72-7 sigmaaldrich.com
Mass ShiftMM+2 sigmaaldrich.com

Table 2: Expected Mass-to-Charge Ratios (m/z) of Key Fragments in GC/MS

Fragment IonProposed StructurePropan-2-ol (m/z)(1,3-¹³C₂)propan-2-ol (m/z)
Molecular Ion[C₃H₈O]⁺60 docbrown.info62
Loss of Methyl Radical[C₂H₅O]⁺4546 (loss of ¹³CH₃)
Loss of Water[C₃H₆]⁺42 savemyexams.com44

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Conversion Studies with (1,3-¹³C₂)propan-2-ol

(1,3-¹³C₂)propan-2-ol is particularly useful in studying catalytic processes where propan-2-ol is converted into other valuable chemicals. The isotopic label acts as a tracer, revealing how the molecule interacts with the catalyst surface and how its carbon skeleton is rearranged.

In heterogeneous catalysis, reactions occur at the interface between a solid catalyst and a fluid (gas or liquid) reactant phase. Identifying the specific active sites on the catalyst surface that are responsible for the chemical transformation is a major challenge. (1,3-¹³C₂)propan-2-ol can be used to probe these active sites. For instance, in the conversion of propane (B168953) on indium-modified BEA zeolites, ¹³C-labeled propane (propane-1-¹³C and propane-2-¹³C) was used to monitor the formation of surface species and products. acs.org This study revealed that InO⁺ sites are active for alkane dehydrogenation, leading to the formation of propene and subsequently toluene (B28343) and carboxylic acids. acs.org While this study did not use (1,3-¹³C₂)propan-2-ol directly, the methodology of using ¹³C labeled alkanes demonstrates how such tracers can elucidate the role of different catalyst sites. acs.org

Similarly, studies on the dehydration of alcohols over solid acid catalysts benefit from isotopic labeling. For example, the dehydration of tetrahydrofurfuryl alcohol (THFA) to dihydropyran (DHP) over γ-Al₂O₃ was investigated using ¹³C-labeled THFA. osti.gov The labeling pattern in the DHP product indicated a specific rearrangement pathway involving a carbenium ion intermediate. osti.gov This approach allows researchers to distinguish between different proposed mechanisms and identify the most likely reaction pathway.

SSITKA has been applied to a variety of reactions, including ammonia (B1221849) synthesis and CO hydrogenation. researchgate.netaltamirainstruments.com For instance, in CO hydrogenation on a cobalt catalyst, SSITKA experiments using a switch from ¹²CO to ¹³CO revealed that the rate-limiting step is the hydrogenation of surface hydrocarbon (CHx) species, rather than the dissociation of CO. researchgate.net While a specific SSITKA study using (1,3-¹³C₂)propan-2-ol was not found in the provided search results, the technique is highly applicable. For example, in the oxidation or dehydration of propan-2-ol, a switch from unlabeled to (1,3-¹³C₂)propan-2-ol could provide direct information on the surface coverage of propan-2-ol and its derived intermediates, as well as the intrinsic rate constants of elementary steps.

Unimolecular and Bimolecular Reaction Pathways of Propan-2-ol

Propan-2-ol can undergo various unimolecular (involving a single molecule) and bimolecular (involving two molecules) reactions, such as dehydration to propene and dehydrogenation to acetone (B3395972). Isotopic labeling is crucial for distinguishing between different potential pathways.

Computational studies have explored the reaction landscape of propanol (B110389) radicals, identifying various isomerization and dissociation pathways. researchgate.net Algorithmic explorations of reaction spaces have revealed not only established reaction pathways but also new, lower-barrier mechanisms. researchgate.netresearchgate.net For instance, in the pyrolysis of alcohols, bimolecular pericyclic reactions, where an alcohol molecule is catalyzed by another molecule like water, have been proposed to be energetically favorable for dehydrogenation compared to unimolecular elimination. aidic.it

The table below summarizes the major and minor products observed from the pyrolysis of various alcohols at 400°C, illustrating the competition between dehydration and dehydrogenation pathways.

AlcoholMajor ProductsMinor Products
MethanolMethanal
Ethanol (B145695)Ethanal
Propan-1-olPropanal
Propan-2-ol Dimethylketone (Acetone)
Butan-2-olMethyl ethyl ketone
t-Butyl alcohol
Ethan-1,2-diolDehydrogenation, Dehydration, Fragmentation products
Propan-1,2-diolDehydrogenation, Dehydration, Fragmentation products
Propan-1,3-diolDehydration, Fragmentation products
Propan-1,2,3-triolDehydration, Fragmentation products

Data adapted from reference aidic.it

Isotope Effects in Reaction Mechanisms

The substitution of an atom with its isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). acs.org Measuring the KIE can provide strong evidence for the rate-determining step of a reaction. For propan-2-ol, deuterated analogs are often used to study KIEs. For example, the catalytic decomposition of 2-propanol on hafnium dioxide showed that the major reaction is dehydration to propene, with some dehydrogenation also occurring. cdnsciencepub.comcdnsciencepub.com By using deuterated propan-2-ols, it was determined that the rate-limiting step in dehydration is the cleavage of the β-carbon-hydrogen bond, while for dehydrogenation, it is the cleavage of the α-carbon-hydrogen bond. cdnsciencepub.comcdnsciencepub.com

The table below presents kinetic isotope effects for the dehydration of deuterium-substituted 2-propanol on different TiO₂ catalysts.

Deuterium-Substituted 2-PropanolKIE on TiO₂(101)KIE on TiO₂(001)
CH₃-CD(OH)-CH₃ (α-deuterated)1.0 ± 0.11.0 ± 0.1
CD₃-CH(OH)-CD₃ (β-deuterated)2.5 ± 0.22.5 ± 0.2
CD₃-CD(OD)-CD₃ (fully deuterated)2.6 ± 0.22.6 ± 0.2

Data adapted from reference researchgate.net

The significant KIE observed for β-deuterated propan-2-ol indicates that the C-H bond at the methyl group is broken in the rate-determining step of the dehydration reaction. researchgate.net The absence of a significant KIE for the α-deuterated analog suggests that the C-H bond at the secondary carbon is not broken in the rate-limiting step. researchgate.net

Biosynthetic Pathway Elucidation Using (1,3-¹³C₂)propan-2-ol Tracers

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways in biological systems. While the search results did not provide a direct example of using (1,3-¹³C₂)propan-2-ol for biosynthetic pathway elucidation, they did highlight the use of ¹³C-labeled propanol to study its metabolic fate in the industrial production of erythromycin (B1671065) by Saccharopolyspora erythraea. researchgate.net This study uncovered an unexpected pathway where propanol was channeled into the tricarboxylic acid (TCA) cycle. researchgate.net By using ¹³C labeling, researchers were able to quantify the metabolic fluxes and engineer a new strain with enhanced erythromycin production. researchgate.net This demonstrates the power of isotopic tracers in understanding and manipulating biological processes.

Applications in Metabolic Flux Analysis and Biosynthesis Research

In Vivo Metabolic Tracing with (1,3-13C2)propan-2-ol

Metabolic tracing, or tracer-based metabolomics, provides a dynamic view of metabolic pathway activity within living organisms. bitesizebio.com By introducing a labeled molecule like this compound, scientists can follow the labeled carbons as they are incorporated into downstream metabolites, providing insights that static metabolomic snapshots cannot. bitesizebio.com

Non-invasive imaging techniques are crucial for studying metabolic processes in real-time within intact biological systems. tum.de Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical method that can detect and quantify metabolically active compounds in vivo. ethernet.edu.etbiorxiv.org When used with ¹³C-labeled substrates, particularly those hyperpolarized to dramatically increase signal strength, MRS can visualize metabolic conversions in real time. au.dk

Hyperpolarized ¹³C MRI and MRS have been successfully used to monitor the metabolism of various probes, such as [1-¹³C]pyruvate, to assess metabolic activity in different tissues and disease states. au.dknih.gov The conversion of the injected labeled substrate into its metabolic products can be mapped spatially and temporally. nih.gov (1,3-¹³C2)propan-2-ol can be used in a similar manner. Following administration, its oxidation to [1,3-¹³C2]acetone by alcohol dehydrogenase can be monitored. The distinct chemical shifts of the labeled carbons in both the parent compound and its product allow for their simultaneous detection by ¹³C MRS, providing a direct measure of enzyme activity and metabolic flux in tissues like the liver. While Positron Emission Tomography (PET) is a powerful metabolic imaging tool, it requires positron-emitting radionuclides, making MRS the primary modality for tracking stable ¹³C isotopes. nih.gov

The balance between oxidized and reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) is a critical indicator of the cellular redox state and differs between the cytosol and mitochondria. nih.gov Techniques using co-polarized ¹³C-labeled substrates have been developed to simultaneously probe the redox state in both compartments using MRS. nih.govnih.gov For instance, co-polarized [1-¹³C]pyruvate and [1,3-¹³C2]acetoacetate have been used to monitor the production of lactate (B86563) and β-hydroxybutyrate as respective markers of cytosolic and mitochondrial redox states. nih.govnih.gov

(1,3-¹³C2)propan-2-ol offers a potential single-probe alternative for assessing redox dynamics. The initial oxidation of propan-2-ol to acetone (B3395972) occurs in the cytosol and is catalyzed by alcohol dehydrogenase, a process that reduces NAD⁺ to NADH. Tracking this conversion via MRS provides a window into the cytosolic NAD⁺/NADH ratio. The resulting acetone can be further metabolized, potentially leading to the formation of acetyl-CoA, which is then utilized within the mitochondria. By observing the downstream metabolites of labeled acetyl-CoA, it may be possible to infer information about the mitochondrial redox environment, offering a comprehensive view of cellular bioenergetics from a single tracer.

Elucidation of Specific Biosynthetic Pathways

Isotopic tracers are fundamental to deciphering the complex, multi-step reactions that constitute biosynthetic pathways. By supplying (1,3-¹³C2)propan-2-ol as the sole labeled precursor, the incorporation of its ¹³C atoms into specific products can confirm pathway intermediates and quantify carbon flow.

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular reactions. labrulez.comcreative-proteomics.com ¹³C-MFA, in particular, involves introducing a ¹³C-labeled substrate and measuring the isotopic labeling patterns in downstream metabolites, typically protein-bound amino acids, using mass spectrometry or NMR. labrulez.commdpi.com

When (1,3-¹³C2)propan-2-ol is metabolized to [M+2] labeled acetyl-CoA, the two ¹³C atoms can be traced as they enter central carbon metabolism. For example, entry into the Tricarboxylic Acid (TCA) cycle and subsequent biosynthesis of amino acids or fatty acids will result in specific mass isotopologue distributions in these molecules. Analyzing these patterns allows researchers to calculate the relative contributions of different pathways, identify metabolic bottlenecks, and understand how cellular metabolism adapts to genetic or environmental changes. mdpi.comnih.gov

Table 1: Illustrative Carbon Tracing from (1,3-¹³C2)propan-2-ol to TCA Cycle Intermediates

This interactive table shows the theoretical labeling pattern of key metabolites when a cell is fed (1,3-¹³C2)propan-2-ol. The label "M+n" indicates that the metabolite is "n" mass units heavier than its unlabeled form due to the incorporation of "n" ¹³C atoms.

Metabolite PrecursorLabeled MetaboliteMass ShiftImplication
(1,3-¹³C2)propan-2-ol[1,3-¹³C2]Acetyl-CoAM+2Entry point into central metabolism.
[1,3-¹³C2]Acetyl-CoA + Oxaloacetate[¹³C2]CitrateM+2First step of the TCA cycle.
[¹³C2]Citrate[¹³C2]α-KetoglutarateM+2After one turn of the TCA cycle.
[¹³C2]α-Ketoglutarate[¹³C2]Succinyl-CoAM+2Further progression through the TCA cycle.

The biosynthesis of complex secondary metabolites and natural products often involves numerous enzymatic steps starting from simple precursors like acetyl-CoA.

Aflatoxin Biosynthesis: Aflatoxins are toxic secondary metabolites produced by Aspergillus fungi, and their biosynthesis begins with acetyl-CoA. nih.gov Research has shown that low concentrations of 2-propanol can be utilized by Aspergillus flavus as a carbon source for aflatoxin production. nih.gov In studies using [2-¹³C]-2-propanol, the ¹³C label was successfully incorporated into aflatoxin B₁ and B₂, confirming that 2-propanol contributes to the acetyl-CoA pool used for their synthesis. nih.gov The use of (1,3-¹³C2)propan-2-ol would provide a distinct M+2 signature, allowing for more precise tracing and quantification of this metabolic contribution.

Table 2: Research Findings on 2-Propanol Incorporation in Aflatoxin B₁ Biosynthesis

This table summarizes experimental results from studies using labeled 2-propanol to trace its contribution to aflatoxin production in Aspergillus flavus.

Labeled SubstrateOrganismKey Finding¹³C Abundance in Aflatoxin B₁Reference
[2-¹³C]-2-propanolAspergillus flavus¹³C from 2-propanol is incorporated into aflatoxin B₁ via acetyl-CoA.5.5–6.6% nih.gov

Isoprenoid Biosynthesis: Isoprenoids, a vast class of natural products including cholesterol and steroid hormones, are synthesized from the five-carbon building block isopentenyl pyrophosphate (IPP). In many organisms, IPP is derived from acetyl-CoA through the mevalonate (B85504) pathway. The deoxyxylulose phosphate (B84403) (DXP) pathway is an alternative route to IPP. pnas.org Since (1,3-¹³C2)propan-2-ol is a precursor to labeled acetyl-CoA, it can be used to study the flux through the mevalonate pathway and elucidate the assembly of complex isoprenoid structures.

Quantitative Proteomics and Acetylation Dynamics Using Isotopic Labeling

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. nih.gov Isotopic labeling is a cornerstone of this field, particularly for studying post-translational modifications (PTMs) like acetylation.

Protein acetylation, a reversible modification crucial for regulating gene expression and enzyme activity, utilizes acetyl-CoA as the sole donor for the acetyl group. nih.govbiorxiv.org By introducing a stable isotope-labeled precursor that enriches the acetyl-CoA pool, the dynamics of protein acetylation can be quantified. Studies have successfully used ¹³C-labeled ethanol (B145695) to trace its contribution to histone acetylation in vivo. nih.gov

(1,3-¹³C2)propan-2-ol serves this purpose effectively. Its metabolism provides [¹³C2]acetyl-CoA, which is then used by acetyltransferases to modify proteins, including histones. Following protein extraction and digestion into peptides, mass spectrometry can identify the acetylated peptides and quantify the ratio of labeled (M+2) to unlabeled acetyl groups. nih.gov This approach allows researchers to measure the rate of acetylation turnover on specific protein sites and determine the extent to which substrates like propan-2-ol contribute to the acetyl-CoA pool for these critical regulatory modifications.

Methodological Advancements and Future Directions

Development of Novel Isotopic Labeling Strategies

The development of innovative isotopic labeling strategies is crucial for expanding the utility of tracers like (1,3-13C2)propan-2-ol. These strategies aim to enhance the information obtained from labeling experiments, improve the efficiency of label incorporation, and enable the study of new metabolic pathways and chemical reactions.

One area of advancement is the use of this compound in combination with other labeled substrates to probe specific metabolic pathways. For instance, in metabolic flux analysis (MFA), co-feeding of this compound with specifically labeled glucose or glutamine isotopologues can provide more accurate and comprehensive flux maps of central carbon metabolism. nih.govnih.gov This approach helps to resolve complex metabolic networks by providing complementary labeling patterns in key metabolites.

Furthermore, researchers are exploring novel methods for the synthesis of complex labeled molecules using this compound as a precursor. These synthetic strategies allow for the introduction of the 13C label into specific positions of larger molecules, which can then be used as probes for a wide range of biological and chemical processes. For example, methods have been developed for the synthesis of 13C-labeled amino acids and other biomolecules, where the carbon backbone is derived from simple labeled precursors. mdpi.com

Recent developments in automated, high-throughput experimental setups are also impacting isotopic labeling studies. nih.govresearchgate.net Miniaturized and parallelized systems allow for rapid screening of different labeling conditions and the analysis of a larger number of samples, which is particularly beneficial for optimizing labeling strategies and for large-scale metabolic studies. nih.govresearchgate.net

Integration of Multi-Omics Data in Labeled Tracer Studies

The integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, with data from isotopic tracer studies offers a more holistic understanding of cellular physiology and metabolic regulation. nih.govpharmalex.com This multi-omics approach provides a comprehensive view of how genetic information is translated into functional metabolic phenotypes. nih.govresearchgate.net

In the context of this compound tracer studies, integrating metabolomics data with transcriptomic or proteomic data can reveal how changes in gene expression or protein levels correlate with metabolic fluxes. For example, an observed change in the flux through a particular pathway, as determined by this compound tracing, can be linked to the upregulation or downregulation of the genes encoding the enzymes in that pathway.

Computational frameworks and bioinformatics tools are being developed to facilitate the integration and analysis of these large and complex datasets. nih.gov These tools help to identify correlations and causal relationships between different omics layers, leading to a more mechanistic understanding of the system under investigation. The ultimate goal is to build predictive models of cellular metabolism that can be used for various applications, including disease modeling and metabolic engineering.

Computational Chemistry and Modeling in Conjunction with Isotopic Studies

Computational chemistry and molecular modeling play an increasingly important role in complementing and guiding experimental isotopic studies involving this compound. kallipos.gr These computational approaches can be used to predict the metabolic fate of the labeled compound, to simulate the distribution of isotopes in metabolic networks, and to interpret complex experimental data.

Quantum chemistry methods can be employed to study the reaction mechanisms involving this compound at the atomic level. This can provide insights into the kinetic isotope effects associated with the cleavage of the C-H or C-C bonds, which can influence the distribution of the 13C label in downstream metabolites.

Molecular dynamics simulations can be used to model the interaction of this compound and its metabolites with enzymes and other biomolecules. This can help to understand how the labeled compound is processed by the cell and how its metabolism is regulated.

Furthermore, computational models of metabolic networks, such as those used in metabolic flux analysis (MFA), are essential for interpreting the data from isotopic labeling experiments. wikipedia.org These models allow for the quantification of metabolic fluxes based on the measured isotopic labeling patterns of metabolites. The development of more sophisticated algorithms and software for MFA is an active area of research. wikipedia.org

Emerging Applications in Advanced Materials and Catalysis Research

Beyond its traditional use in metabolic studies, this compound is finding new applications in the fields of advanced materials and catalysis. The 13C labels in this compound serve as a powerful tool for elucidating reaction mechanisms and for characterizing the structure and properties of materials.

In catalysis research, this compound can be used as a probe molecule to study the mechanism of catalytic reactions. For example, in the ammoxidation of propane (B168953) to acrylonitrile (B1666552) over mixed metal oxide catalysts, using 13C-labeled propane has been instrumental in understanding the reaction pathway. acs.org By tracking the fate of the 13C atoms, researchers can determine which C-C bonds are broken and formed during the reaction, providing valuable information for the design of more efficient catalysts.

In materials science, this compound can be used as a building block for the synthesis of isotopically labeled polymers and other materials. The presence of the 13C label allows for the characterization of the material's structure and dynamics using techniques such as solid-state NMR spectroscopy. This can provide insights into the material's properties and performance.

The development of new synthetic methods to incorporate this compound into a wider range of materials and the application of advanced analytical techniques will continue to drive innovation in this area.

Q & A

Q. Methodological Focus

  • Pulse sequences : Use ¹³C-decoupled ¹H NMR or heteronuclear single-quantum coherence (HSQC) to enhance sensitivity in detecting low-abundance ¹³C-labeled species .
  • Hyperpolarization : Dynamic nuclear polarization (DNP) amplifies ¹³C signals, enabling real-time tracking of (1,3-13C₂)propan-2-ol metabolism in vivo, as demonstrated with hyperpolarized acetoacetate in brain studies .
  • Spectral deconvolution : Apply line-shape fitting algorithms to resolve overlapping peaks from biological matrices, ensuring accurate quantification of isotopic enrichment .

How does the use of (1,3-13C₂)propan-2-ol improve the resolution of metabolic pathway crosstalk in cancer vs. normal cells?

Q. Advanced Research Focus

  • Redox state monitoring : The ratio of [1,3-13C₂]propan-2-ol-derived metabolites (e.g., lactate vs. acetyl-CoA) reflects NAD+/NADH balance, which is often dysregulated in tumors. This can be quantified via ¹³C-MRS to assess metabolic heterogeneity in cancer .
  • Compartment-specific tracing : Combining (1,3-13C₂)propan-2-ol with subcellular fractionation isolates nuclear vs. cytoplasmic contributions to histone acetylation, linking metabolism to epigenetic regulation .

Tables for Key Methodological Insights

Table 1: Analytical Techniques for ¹³C-Labeled Propan-2-ol Studies

TechniqueApplicationExample from Evidence
LC-MS/MSQuantify isotopomers in acetyl-CoATracing PDC activity in nuclei
2D-NMRResolve positional ¹³C enrichmentDistinguishing TCA cycle fluxes
Hyperpolarized MRSReal-time metabolic imagingBrain redox monitoring

Table 2: Common Pitfalls and Solutions in ¹³C Tracer Studies

PitfallSolutionEvidence Reference
Isotopic scramblingUse non-exchangeable labels
Host-microbe metabolic crosstalkCompartment-specific inhibitors
Low signal-to-noise ratioHyperpolarization or DNP enhancement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.